molecular formula C12H15NS B15277804 N-(Butan-2-yl)-1-benzothiophen-7-amine

N-(Butan-2-yl)-1-benzothiophen-7-amine

Cat. No.: B15277804
M. Wt: 205.32 g/mol
InChI Key: QVVYJRQEFALHNA-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-1-benzothiophen-7-amine: is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom of the amine functional group at the 7th position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Butan-2-yl)-1-benzothiophen-7-amine can be achieved through several methods. One common approach involves the reaction of 1-benzothiophen-7-amine with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the butan-2-yl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Butan-2-yl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

N-(Butan-2-yl)-1-benzothiophen-7-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Butan-2-yl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(Butan-2-yl)-1-benzothiophen-2-amine
  • N-(Butan-2-yl)-1-benzothiophen-3-amine
  • N-(Butan-2-yl)-1-benzothiophen-4-amine

Uniqueness: N-(Butan-2-yl)-1-benzothiophen-7-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the butan-2-yl group and the amine functional group can result in distinct interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-butan-2-yl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H15NS/c1-3-9(2)13-11-6-4-5-10-7-8-14-12(10)11/h4-9,13H,3H2,1-2H3

InChI Key

QVVYJRQEFALHNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC2=C1SC=C2

Origin of Product

United States

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